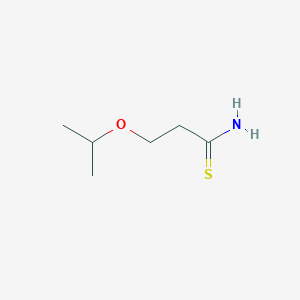
3-Isopropoxypropanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropoxypropanethioamide is an organic compound with the molecular formula C6H13NOS and a molar mass of 147.24 g/mol . This compound is characterized by the presence of an isopropoxy group attached to a propanethioamide backbone, making it a unique thioamide derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxypropanethioamide typically involves the reaction of 3-isopropoxypropanenitrile with hydrogen sulfide in the presence of a base. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isopropoxypropanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Wissenschaftliche Forschungsanwendungen
3-Isopropoxypropanethioamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Isopropoxypropanethioamide involves its interaction with specific molecular targets, such as enzymes. The thioamide group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
3-Isopropoxypropanenitrile: A precursor in the synthesis of 3-Isopropoxypropanethioamide.
3-Isopropoxypropanamide: A related amide compound with different reactivity.
3-Isopropoxypropane-1-thiol: A thiol derivative with distinct chemical properties.
Uniqueness: this compound stands out due to its unique combination of an isopropoxy group and a thioamide functional group. This combination imparts specific reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H13NOS |
|---|---|
Molekulargewicht |
147.24 g/mol |
IUPAC-Name |
3-propan-2-yloxypropanethioamide |
InChI |
InChI=1S/C6H13NOS/c1-5(2)8-4-3-6(7)9/h5H,3-4H2,1-2H3,(H2,7,9) |
InChI-Schlüssel |
QNHQJVUOPSCPIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13589282.png)
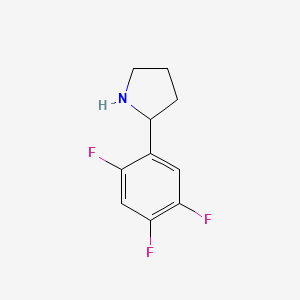
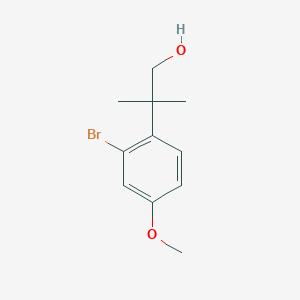
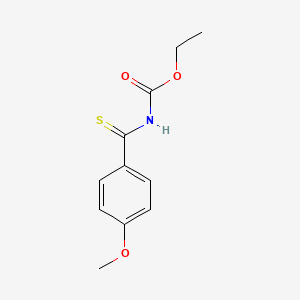
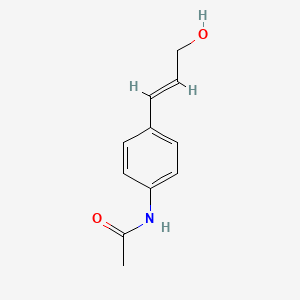
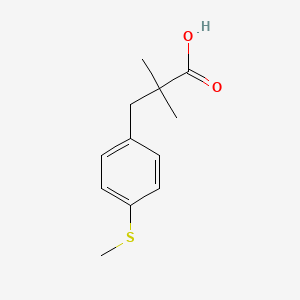
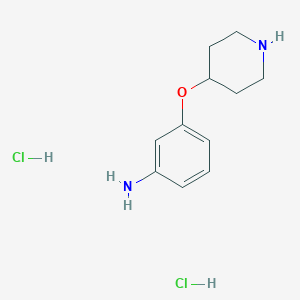

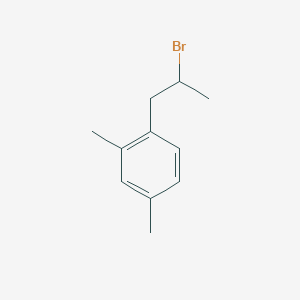
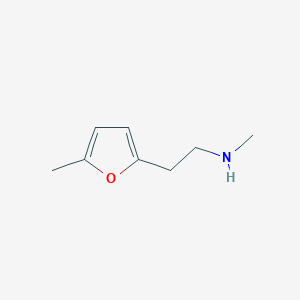
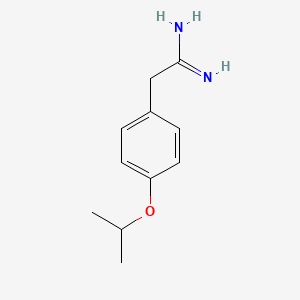
![2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
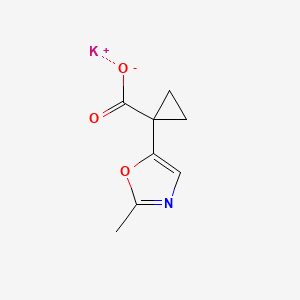
![2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13589376.png)
